molecular formula C22H24N8O2 B4621157 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4621157
M. Wt: 432.5 g/mol
InChI Key: LPWXZHXXEHYOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a molecular formula of C20H26N6O2 This compound belongs to the class of purine derivatives and is characterized by the presence of a benzyl group, a piperazine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine groups can be modified using different nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and bases such as K2CO3 or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones, which play a role in regulating blood glucose levels . This inhibition enhances insulin secretion and decreases glucagon release, contributing to better glucose control.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(4-pyrimidin-2-ylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O2/c1-26-18-17(19(31)27(2)22(26)32)30(15-16-7-4-3-5-8-16)21(25-18)29-13-11-28(12-14-29)20-23-9-6-10-24-20/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWXZHXXEHYOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=NC=CC=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
Reactant of Route 5
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-BENZYL-1,3-DIMETHYL-8-[4-(2-PYRIMIDINYL)PIPERAZINO]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.